

FEN1-IN-3: A Technical Guide to its Chemical Properties and Solubility

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FEN1-IN-3 is a small molecule inhibitor of Flap Endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair pathways.[1][2] FEN1 plays a crucial role in Okazaki fragment maturation during lagging strand synthesis and in long-patch base excision repair (LP-BER).[3] Its inhibition is a promising strategy in cancer therapy, particularly in tumors with existing DNA repair deficiencies. This technical guide provides a comprehensive overview of the known chemical properties and solubility of **FEN1-IN-3**, intended to support researchers and drug development professionals in their work with this compound.

Chemical Properties

FEN1-IN-3, also referred to as compound 4 in some literature, possesses the following chemical and physical properties.[1][2] While key identifiers are available, experimental physical properties such as melting and boiling points are not widely reported in publicly available literature.

Table 1: Chemical and Physical Properties of FEN1-IN-3



Property	Value	Source(s)	
Molecular Formula	C15H12N2O4	[2]	
Molecular Weight	284.27 g/mol	[2]	
CAS Number	2109805-87-8	[1][2]	
IUPAC Name	Not publicly available		
Appearance	Solid	-	
Melting Point	Not publicly available	-	
Boiling Point	Not publicly available	-	
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]	

Solubility

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The known solubility of **FEN1-IN-3** is summarized below. It is highly soluble in dimethyl sulfoxide (DMSO).[1] Information regarding its solubility in other common laboratory solvents such as water and ethanol is not readily available in the public domain.

Table 2: Solubility of FEN1-IN-3

Solvent	Solubility	Molar Concentration (approx.)	Source(s)
DMSO	250 mg/mL	879.45 mM	[1]
Water	Not publicly available		
Ethanol	Not publicly available	-	



Experimental Protocols

Detailed experimental protocols for the determination of the specific chemical properties and solubility of **FEN1-IN-3** are not explicitly published. However, general methodologies for assessing the solubility of small molecule inhibitors are well-established in the field of drug discovery.

General Protocol for Kinetic Solubility Assessment

Kinetic solubility is often determined early in the drug discovery process to assess the dissolution rate of a compound. A common method is the nephelometric assay.

- Stock Solution Preparation: A concentrated stock solution of FEN1-IN-3 is prepared in 100% DMSO.
- Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.
- Addition to Aqueous Buffer: A small aliquot of each DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.
- Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).
- Measurement: The turbidity or light scattering of each well is measured using a
 nephelometer. The concentration at which a significant increase in turbidity is observed is
 considered the kinetic solubility.

General Protocol for Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at equilibrium. The shake-flask method is a traditional approach.

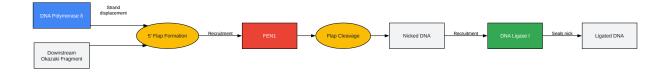
 Addition of Excess Compound: An excess amount of solid FEN1-IN-3 is added to a vial containing the solvent of interest (e.g., water, ethanol, PBS).



- Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved compound.
- Concentration Analysis: The concentration of FEN1-IN-3 in the clear supernatant or filtrate is
 determined using a suitable analytical method, such as high-performance liquid
 chromatography (HPLC) with UV detection.

FEN1 Signaling Pathways

FEN1 is a key player in maintaining genomic integrity through its involvement in DNA replication and repair. The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways of FEN1 in Okazaki fragment maturation and long-patch base excision repair.



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Caption: FEN1 in Okazaki Fragment Maturation.



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Caption: FEN1 in Long-Patch Base Excision Repair.



Conclusion

FEN1-IN-3 is a valuable tool for studying the roles of FEN1 in DNA replication and repair and for exploring its potential as a therapeutic target. This guide provides the currently available data on its chemical properties and solubility to aid researchers in their experimental design. While key identifying information is known, a comprehensive physicochemical profile, including IUPAC name, melting point, boiling point, and aqueous solubility, is not yet publicly documented. The provided general experimental protocols and pathway diagrams offer a foundational understanding for working with this inhibitor and its biological target.

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